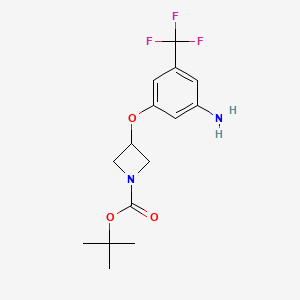
tert-Butyl 3-(3-amino-5-(trifluoromethyl)phenoxy)azetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-(3-amino-5-(trifluoromethyl)phenoxy)azetidine-1-carboxylate is a synthetic organic compound known for its unique chemical structure and properties It features a trifluoromethyl group, which is known to enhance the compound’s stability and biological activity
Preparation Methods
The synthesis of tert-Butyl 3-(3-amino-5-(trifluoromethyl)phenoxy)azetidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:
Formation of the azetidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the trifluoromethyl group: This step usually involves the use of trifluoromethylating agents under specific conditions to ensure the incorporation of the trifluoromethyl group.
Attachment of the phenoxy group: This step involves nucleophilic substitution reactions where the phenoxy group is introduced to the azetidine ring.
Protection and deprotection steps: tert-Butyl groups are often used as protecting groups during the synthesis to prevent unwanted side reactions. These groups are later removed under acidic conditions to yield the final product.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
tert-Butyl 3-(3-amino-5-(trifluoromethyl)phenoxy)azetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups in the molecule. Common reagents include alkyl halides and amines.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
tert-Butyl 3-(3-amino-5-(trifluoromethyl)phenoxy)azetidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for the development of advanced materials with specific properties, such as enhanced stability and reactivity.
Biological Studies: The compound is used in biological research to study its effects on various biological pathways and its potential as a bioactive molecule.
Industrial Applications: It is explored for its use in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(3-amino-5-(trifluoromethyl)phenoxy)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, allowing it to effectively modulate the activity of its targets. The phenoxy group contributes to the compound’s overall reactivity and specificity.
Comparison with Similar Compounds
tert-Butyl 3-(3-amino-5-(trifluoromethyl)phenoxy)azetidine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 3-amino-3-(trifluoromethyl)azetidine-1-carboxylate: This compound lacks the phenoxy group, which may result in different reactivity and applications.
tert-Butyl 3-(dimethylamino)-3-(fluoromethyl)azetidine-1-carboxylate: The presence of a dimethylamino group instead of an amino group can lead to variations in chemical behavior and biological activity.
tert-Butyl 3-fluoro-3-(fluoromethyl)azetidine-1-carboxylate:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H19F3N2O3 |
|---|---|
Molecular Weight |
332.32 g/mol |
IUPAC Name |
tert-butyl 3-[3-amino-5-(trifluoromethyl)phenoxy]azetidine-1-carboxylate |
InChI |
InChI=1S/C15H19F3N2O3/c1-14(2,3)23-13(21)20-7-12(8-20)22-11-5-9(15(16,17)18)4-10(19)6-11/h4-6,12H,7-8,19H2,1-3H3 |
InChI Key |
KHFAPIDMXCBKIF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)OC2=CC(=CC(=C2)N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















